molecular formula C17H16N2O4 B6430061 methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate CAS No. 1903509-86-3

methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate

Cat. No.: B6430061
CAS No.: 1903509-86-3
M. Wt: 312.32 g/mol
InChI Key: OXOCJTJQSOVQCQ-UHFFFAOYSA-N
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Description

Methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate is a complex organic compound that features a unique structure combining a pyridine ring, an azetidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the azetidine ring through a cyclization reaction. This is followed by the introduction of the pyridine moiety via nucleophilic substitution reactions. The final step involves esterification to form the benzoate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening for the best reaction conditions for each step.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the pyridine and azetidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Due to its unique structure, it has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate involves its interaction with specific molecular targets. The pyridine and azetidine rings can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

    Pyridine-3-carboxylic acid: A simpler pyridine derivative.

    Methyl 4-aminobenzoate: A benzoate ester with an amino group instead of the azetidine-pyridine moiety.

Uniqueness

Methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate is unique due to its combination of a pyridine ring, an azetidine ring, and a benzoate ester

Properties

IUPAC Name

methyl 4-(3-pyridin-3-yloxyazetidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-22-17(21)13-6-4-12(5-7-13)16(20)19-10-15(11-19)23-14-3-2-8-18-9-14/h2-9,15H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOCJTJQSOVQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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